Welcome to the BenchChem Online Store!
molecular formula C7H7N3O2S2 B1667115 6-Amino-2-benzothiazolesulfonamide CAS No. 94641-11-9

6-Amino-2-benzothiazolesulfonamide

Cat. No. B1667115
M. Wt: 229.3 g/mol
InChI Key: OFSGGVHHSMAUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04499103

Procedure details

6-Nitro-2-benzothiazolesulfonamide (2.93 g., 0.0113 mole) suspended in absolute ethanol (200 ml.) was hydrogenated in the presence of 5% palladium on carbon (2.9 g.) in a Parr apparatus. After 5 hrs. the reaction mixture was filtered to remove the catalyst, and the filtrate was concentrated to dryness to give the solid product. Recrystallization from ethyl acetate and reprecipitation by dissolution in dilute aqueous hydrochloric acid followed by treatment with aqueous sodium bicarbonate solution gave 680 mg 6-amino-2-benzothiazolesulfonamide, m.p. 227°-9° C. dec.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give the solid product
CUSTOM
Type
CUSTOM
Details
Recrystallization
CUSTOM
Type
CUSTOM
Details
from ethyl acetate and reprecipitation
DISSOLUTION
Type
DISSOLUTION
Details
by dissolution in dilute aqueous hydrochloric acid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.